molecular formula C19H30N4OS B2467663 1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine CAS No. 2415487-55-5

1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine

Cat. No.: B2467663
CAS No.: 2415487-55-5
M. Wt: 362.54
InChI Key: OUHYXJDPWQNRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine is a synthetically designed hybrid compound incorporating piperazine, piperidine, and 1,3-thiazole pharmacophores, making it a valuable building block in medicinal chemistry and drug discovery research. The integration of the 1,3-thiazole moiety is of particular interest, as this heterocycle is a versatile standalone moiety contributing to the development of various drugs and biologically active agents. The thiazole ring is a key structural component in numerous FDA-approved therapeutics, including the kinase inhibitor dasatinib, the antimicrobial sulfathiazole, and the antihistamine nizatidine, due to its ability to participate in key donor-acceptor interactions and its favorable metabolic profile . This compound's molecular architecture, featuring a rigid but-2-yn-1-yl linker, is strategically designed to explore conformational restraint in molecular recognition processes. The piperazine and piperidine subunits are well-known in pharmaceutical science for their ability to improve aqueous solubility and serve as scaffolds for presenting pharmacophoric groups to biological targets . Piperazine-containing compounds are frequently found in drugs across numerous therapeutic classes, including CDK inhibitors for cancer therapy like Palbociclib and Ribociclib, and the antidepressant Vortioxetine . Primary Research Applications: • Medicinal Chemistry: Serves as a critical synthon for the design and synthesis of novel hybrid molecules with potential anticancer, antimicrobial, or central nervous system activity. • Hit-to-Lead Optimization: The structure is ideal for investigating structure-activity relationships (SAR), particularly around the role of the thiazole ring and the spacer length in target binding. • Biochemical Profiling: Useful as a reference standard in phenotypic screens and target-based assays to probe the function of enzymes and receptors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

2-methyl-4-[[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4OS/c1-17-20-18(16-25-17)15-23-8-5-19(6-9-23)24-14-4-3-7-22-12-10-21(2)11-13-22/h16,19H,5-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHYXJDPWQNRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)OCC#CCN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine is a synthetic compound that incorporates both piperazine and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, including antimicrobial, anticancer, and enzyme inhibition properties.

Structural Overview

The compound features a complex structure with multiple functional groups that contribute to its biological activities. The thiazole ring is particularly significant as it has been associated with various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole structures often exhibit notable antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the 2-methylthiazole moiety in the compound may enhance its interaction with microbial targets.

Compound Bacterial Strain Activity
1-Methyl-4-[4-(...)]S. aureusModerate
1-Methyl-4-[4-(...)]E. coliModerate

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation.

Case studies have demonstrated that thiazole-containing compounds can significantly reduce cell viability in various cancer cell lines. For example, a study reported that a related thiazole derivative exhibited an IC50 value of 23.30 µM against A431 cancer cells, suggesting a promising anticancer profile.

Cell Line IC50 Value (µM) Reference
A43123.30
Jurkat<10

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another area of interest. Thiazoles are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown that related compounds can exhibit strong inhibitory effects on these enzymes, which are crucial in various biochemical pathways.

For instance, several synthesized thiazole derivatives demonstrated AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM, indicating their potential use in treating conditions like Alzheimer's disease.

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase0.63 - 6.28
UreaseNot specified

The biological activities of 1-Methyl-4-[4-(...)] may be attributed to several mechanisms:

  • Interaction with Protein Targets : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is critical for its anticancer activity.
  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes like AChE and urease, the compound can effectively reduce their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis of pharmacological and physicochemical properties:

Compound Name Key Structural Features Synthesis Highlights Biological Activity Reference
Target Compound : 1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine Piperazine core, but-2-yn-1-yl linker, thiazole-substituted piperidine Likely involves reductive amination and microwave-assisted hydrolysis (similar to intermediates in Scheme 1, ) Not explicitly reported; hypothesized to modulate GPCRs (e.g., dopamine D2) due to piperazine-thiazole motifs
1-[(2-Methyl-4-thiazolyl)methyl]piperazine hydrochloride Piperazine core, thiazole-methyl substituent Direct alkylation of piperazine with thiazole-methyl halides Unknown activity; structural simplicity suggests potential as a GPCR ligand scaffold
2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine Piperidine-thiazole core, pyrimidine substituent Coupling of thiazole-piperidine intermediates with pyrimidine via nucleophilic substitution Antiviral or kinase inhibition (inferred from trifluoromethylpyrimidine moiety)
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine Piperazine-piperidine core, 2-methoxyphenyl substituent Reductive amination followed by microwave-assisted hydrolysis High affinity for dopamine D2 receptor (Ki = 12 nM)
{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine Piperidine-thiazole core, methanamine substituent Functionalization of piperidine with thiazole-methyl group Unknown activity; amine group may enhance solubility or target amine receptors

Physicochemical Properties

  • Thermal Stability :
    • Piperidine derivatives with aromatic substituents (e.g., thiazole) exhibit melting points >150°C (e.g., : 132–230°C), suggesting the target may similarly require controlled storage .

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